4-[1-(8-tert-butyl-2-cyclohexyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl)-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiroimidazolone derivative 4 is a heterocyclic compound characterized by a spiro linkage between an imidazolone ring and another ring system. This compound is part of a broader class of imidazolones, which are known for their diverse applications in medicinal chemistry, natural products, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiroimidazolone derivative 4 typically involves the oxidative condensation of ketones and amidines. One notable method reported by Xie et al. involves a one-pot oxidative condensation using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the spiroimidazolone in good yields .
Industrial Production Methods
Industrial production methods for Spiroimidazolone derivative 4 often utilize scalable and efficient synthetic routes. These methods may involve the use of catalysts and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Spiroimidazolone derivative 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Spiroimidazolone derivative 4 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential as a proteasome modulator and other biological activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Spiroimidazolone derivative 4 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate protein-protein interactions, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Spiroimidazolone derivative 4 include other imidazolone derivatives, such as imidazol-2-ones and imidazol-4-ones. These compounds share a similar core structure but differ in their substitution patterns and functional groups .
Uniqueness
Spiroimidazolone derivative 4 is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for various applications .
Properties
Molecular Formula |
C34H51N7O2 |
---|---|
Molecular Weight |
589.8 g/mol |
IUPAC Name |
4-[1-(8-tert-butyl-2-cyclohexyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl)-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C34H51N7O2/c1-32(2,3)19-18-27(23-12-14-25(15-13-23)30(42)35-22-28-37-39-40-38-28)41-31(43)29(24-10-8-7-9-11-24)36-34(41)20-16-26(17-21-34)33(4,5)6/h12-15,24,26-27H,7-11,16-22H2,1-6H3,(H,35,42)(H,37,38,39,40) |
InChI Key |
PTRTYSISBCSORS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.